molecular formula C10H6BrNO5 B13252661 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13252661
M. Wt: 300.06 g/mol
InChI Key: BQLCTCWPXNPTJJ-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazinone class, characterized by a bicyclic structure combining a benzene ring fused with a 1,3-oxazin-2,4-dione moiety. The bromine substituent at the 6-position enhances its electronic and steric profile, while the acetic acid side chain at the 3-position provides functional versatility for chemical modifications or biological interactions.

Properties

Molecular Formula

C10H6BrNO5

Molecular Weight

300.06 g/mol

IUPAC Name

2-(6-bromo-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C10H6BrNO5/c11-5-1-2-7-6(3-5)9(15)12(4-8(13)14)10(16)17-7/h1-3H,4H2,(H,13,14)

InChI Key

BQLCTCWPXNPTJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Common Synthetic Routes:

  • Cyclocondensation of 2-Aminophenol with Chloroacetyl Chloride
    This method involves reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as aqueous sodium bicarbonate, often in a refluxing solvent like methyl isobutyl ketone (MIBK). This reaction forms the benzoxazinone ring system in a single step, incorporating the acetic acid side chain through the chloroacetyl moiety. This approach is widely reported for synthesizing 1,4-benzoxazin-3(4H)-ones with various substitutions, including bromine at the 6-position.

  • Reduction of Nitro Ethers
    Nitro-substituted ethers can be alkylated with 2-bromoesters to form intermediates, which upon reduction with iron/acetic acid or zinc/ammonium chloride yield benzoxazinones. This two-step method allows introduction of substituents like bromine and acetic acid groups at specific positions.

Specific Preparation of 6-Bromo-Substituted Benzoxazinones

The 6-bromo substituent is introduced either by starting from 6-bromo-2-aminophenol or by bromination of the benzoxazinone ring. The former is more common due to selectivity and yield considerations.

Example Procedure:

  • Starting Material: 6-Bromo-2-aminophenol
  • Reagents: Chloroacetyl chloride, sodium bicarbonate (base), MIBK (solvent)
  • Conditions: Reflux under aqueous sodium bicarbonate to neutralize HCl formed
  • Outcome: Formation of 6-bromo-1,4-benzoxazin-3(4H)-one with an acetic acid side chain at position 2.

This method yields the benzoxazinone ring fused with the acetic acid substituent, which is key for the target compound.

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Column Chromatography using silica gel with solvents such as methylene chloride/methanol mixtures for separation of the target benzoxazinone derivatives.
  • Recrystallization from appropriate solvent mixtures (e.g., hexane/ethyl acetate) to obtain pure compounds.

Characterization is confirmed by:

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Benzoxazinone ring formation Cyclocondensation of 2-aminophenol and chloroacetyl chloride 2-Aminophenol derivative, chloroacetyl chloride, NaHCO₃, reflux in MIBK Moderate to High (60-85%) Single-step, efficient for 6-bromo derivatives
Alkylation of potassium phenoxides Alkylation with 2-bromoesters Potassium nitrophenoxide, 2-bromoester Moderate (50-70%) Requires subsequent reduction step
Reduction of nitro ethers Fe/AcOH or Zn/NH₄Cl reduction Nitro ether intermediates Moderate (40-65%) Two-step process, moderate yields
Purification Column chromatography and recrystallization Silica gel, solvent mixtures N/A Essential for obtaining pure compound
Functionalization with acetic acid moiety Direct cyclization or alkylation Chloroacetyl chloride or 2-bromoacetate Moderate to High Key for installing acetic acid group

Research Findings and Literature Support

  • The synthesis of 1,4-benzoxazinones with acetic acid substitution at the 2-position has been well documented, with Shridhar et al. reporting efficient one-step cyclizations from 2-aminophenols and chloroacetyl chloride.
  • Alkylation strategies using potassium phenoxides and 2-bromoesters followed by reduction provide alternative routes to benzoxazinones, allowing introduction of various substituents including bromine.
  • Purification and characterization data from multiple studies confirm the structural integrity and functionalization of the benzoxazinone derivatives, including brominated versions.
  • Modifications of reaction conditions (temperature, solvent, atmosphere) and use of microwave irradiation have been explored to optimize yields and reaction times for benzoxazinone synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo groups may play a role in binding to these targets, influencing their activity or function. The benzoxazine ring structure may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoxazinone Derivatives

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic Acid
  • Structural Differences: Chlorine replaces bromine at the 6-position, and the oxazinone ring adopts a 1,4-configuration with a single 3-oxo group.
  • Biological Activity: The absence of a 4-oxo group may reduce hydrogen-bonding capacity, affecting interactions with enzymes like aldose reductase (a target for diabetes complications) .
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid
  • Structural Differences : Features a 1,4-benzoxazin ring system with partial saturation (3,4-dihydro) and lacks the 2,4-dioxo groups.
  • Reduced Acidity: Absence of dioxo groups decreases the acetic acid side chain’s acidity, influencing solubility and ionization under physiological conditions .

Heterocyclic Core Variations

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid
  • Structural Differences: Replaces the benzoxazinone core with a pyrimidine-2,4-dione ring, introducing a cyano group at position 5 and a methyl group at position 4.
  • Impact on Properties: Bioactivity: The pyrimidine core is associated with antiviral and anticancer activity, while the cyano group enhances electrophilicity for covalent binding to targets. Toxicity: Classified as Category 4 for oral toxicity (H302), indicating a milder hazard profile compared to brominated analogs .
2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid
  • Structural Differences : Incorporates a benzothiazine-1,1-dioxide core with a trifluorobenzyl substituent and an exocyclic double bond.
  • Impact on Properties :
    • Stereoelectronic Effects : The sulfone group increases electron density, while fluorine atoms enhance metabolic stability.
    • Crystal Packing : Forms hydrogen-bonded dimers via carboxylic acid groups, similar to the target compound, but with additional C–H···F interactions influencing solid-state stability .

Substituent and Functional Group Comparisons

2-(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid
  • Structural Differences : Methyl substituent at position 2 instead of bromine at position 6; single 3-oxo group.
3-Benzyluracil-1-acetic Acid Derivatives (e.g., JF0048)
  • Structural Differences : Uracil core with a benzyl substituent at position 3 and acetic acid at position 1.
  • Impact on Properties :
    • Enzyme Selectivity : The benzyl group’s substituents (e.g., nitro or tetrabromo) dictate selectivity between aldose reductase and AKR1B10, highlighting the importance of halogen positioning in target engagement .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight LogP* Key Functional Groups
Target Compound 1,3-Benzoxazin-2,4-dione 6-Br, 3-acetic acid 316.11 1.8 2,4-dioxo, Br
2-(6-Chloro-3-oxo-...)acetic acid 1,4-Benzoxazin-3-one 6-Cl, 2-acetic acid 255.65 1.2 3-oxo, Cl
2-(5-Cyano-6-methyl-...)acetic acid Pyrimidine-2,4-dione 5-CN, 6-Me 209.18 0.7 Cyano, methyl
JF0048 Uracil 3-(4-Cl-3-NO2-benzyl) 367.74 2.5 Nitro, Cl, acetic acid

*Calculated using fragment-based methods.

Biological Activity

2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of benzoxazines, which are known for their diverse biological activities. The presence of the bromo and dioxo functional groups contributes to its reactivity and potential bioactivity.

Biological Activity Overview

The biological activities of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that benzoxazine derivatives exhibit significant antibacterial and antifungal properties. The specific compound has demonstrated activity against various strains of bacteria and fungi.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for different microbial strains:
    Microbial StrainMIC (mg/mL)
    Staphylococcus aureus0.025
    Escherichia coli0.019
    Candida albicans0.039
  • Anti-inflammatory Effects :
    • Research indicates that benzoxazine derivatives can modulate inflammatory pathways. The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The mechanisms underlying the biological activities of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : It has been shown to affect pathways related to inflammation and cell survival.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antibacterial Study :
    A study conducted on the antibacterial effects revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with effective concentrations being notably lower than those required for conventional antibiotics.
  • Anti-inflammatory Research :
    In vivo studies demonstrated that treatment with the compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic application in inflammatory diseases.
  • Cancer Cell Line Testing :
    In vitro assays using human cancer cell lines showed that the compound induced significant cytotoxic effects, leading to cell death at concentrations that were non-toxic to normal cells.

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